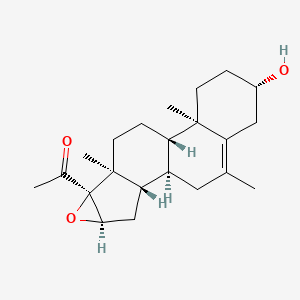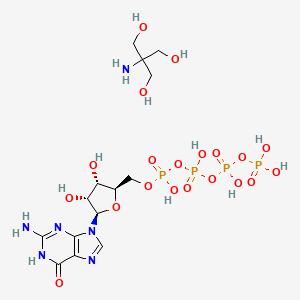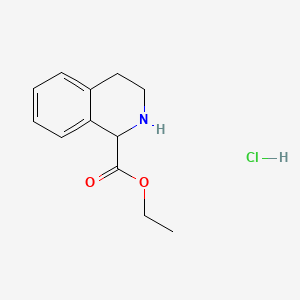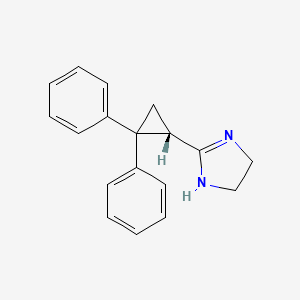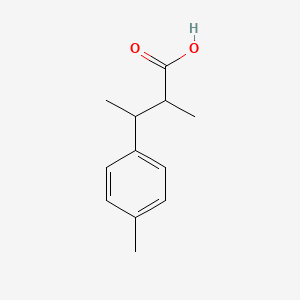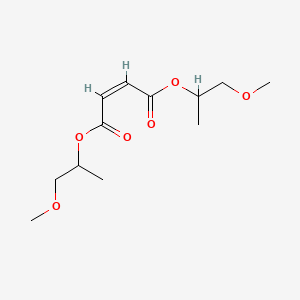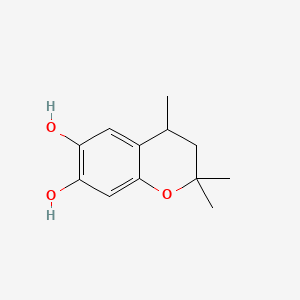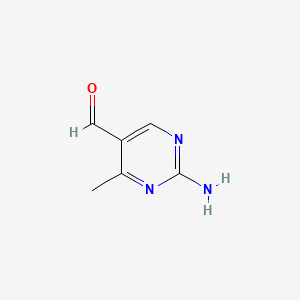![molecular formula C8H18N4 B561284 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine CAS No. 100070-72-2](/img/structure/B561284.png)
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine is a heterocyclic compound with the molecular formula C8H18N4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine typically involves multiple steps. One notable method is the one-pot synthesis of the octahydro-2H-pyrazino[1,2-A]pyrazine core. This method involves a nitro-Mannich reaction, where an unexpected nitro group displacement leads to the formation of the core structure . The reaction conditions include the use of specific reagents and solvents, with high-resolution mass spectrometry (HRMS) analysis to monitor the reaction mixtures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from simpler precursors. The process may include steps such as nitro group displacement, reduction, and cyclization to form the final heterocyclic structure .
Análisis De Reacciones Químicas
Types of Reactions
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes and receptors.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as ubiquitin-specific peptidase 30 and renal outer medullary potassium channel. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-2H-pyrazino[1,2-A]pyrazine: A similar compound with a slightly different structure.
N-Methyl-octahydro-2H-pyrazino[1,2-A]pyrazine: Another derivative with a methyl group attached to the nitrogen atom.
Uniqueness
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as an inhibitor of specific enzymes and receptors sets it apart from other similar compounds .
Propiedades
Número CAS |
100070-72-2 |
|---|---|
Fórmula molecular |
C8H18N4 |
Peso molecular |
170.26 |
Nombre IUPAC |
8-methyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-2-amine |
InChI |
InChI=1S/C8H18N4/c1-10-2-3-11-4-5-12(9)7-8(11)6-10/h8H,2-7,9H2,1H3 |
Clave InChI |
XQRHYRJMFHYKHF-UHFFFAOYSA-N |
SMILES |
CN1CCN2CCN(CC2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



